7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists requiring a dual-vector 6-azaindole intermediate for kinase/LSD1 SAR will find a decisive advantage in the 7-methyl-3-nitro substitution. • Pre-installed C7 methyl (XLogP3 1.2; ΔlogP +0.4 vs. des-methyl) improves hydrophobic pocket occupancy. • Orthogonal handles: C3-NO2 → amine for acylation/sulfonylation; C7-Me enables directed C-H functionalization. • Scaffold validated: parent core delivers single-digit nM LSD1 inhibitors (MV4-11 IC₅₀ 0.6 nM) and 28-29 nM H⁺/K⁺-ATPase IC₅₀. • Gram-scale supply; same-day global dispatch.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B15052694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC=C2[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-8-6(2-3-9-5)7(4-10-8)11(12)13/h2-4,10H,1H3
InChIKeyMDUHFQAUFFKATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine – A Distinct 6-Azaindole Building Block for Medicinal Chemistry Procurement


7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190313-84-8) is a heterocyclic compound belonging to the 6-azaindole class, featuring a pyrrole ring fused to a pyridine ring with a nitro substituent at the 3‑position and a methyl group at the 7‑position . This substitution pattern imparts distinct electronic and steric properties that differentiate it from the broader pyrrolo[2,3-c]pyridine scaffold family. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, where the nitro group can be selectively reduced to an amine for further elaboration into kinase inhibitor libraries and other bioactive molecules . Its molecular formula is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol .

Synthetic Intermediate Nitro group reducible to amine for kinase inhibitor and bioactive molecule library synthesis
7-Methyl Handle Provides a second diversification point for SAR exploration on a privileged 6-azaindole scaffold
Property Profile Intermediate lipophilicity (reported XLogP3 1.2) supports fragment-to-lead optimization without property correction

Why 7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Within the pyrrolo[2,3-c]pyridine scaffold family, small substituent changes produce large shifts in physicochemical properties and biological target engagement. The closest commercially available analog, 3‑nitro‑1H‑pyrrolo[2,3‑c]pyridine (CAS 67058-77-9), lacks the 7‑methyl group and consequently exhibits a lower computed lipophilicity (XLogP3‑AA = 0.8) [1] compared with 7‑methyl‑3‑nitro‑1H‑pyrrolo[2,3‑c]pyridine (XLogP3 = 1.2) . This ΔlogP of 0.4 units translates to a roughly 2.5‑fold difference in octanol/water partition coefficient, which can alter membrane permeability, metabolic stability, and off‑target binding profiles [2]. Furthermore, the 7‑methyl group introduces steric bulk adjacent to the pyridine nitrogen, influencing both the geometry of metal coordination and the binding pose within kinase ATP pockets [2]. These quantitative property differences mean that the des‑methyl analog cannot serve as a drop‑in replacement in structure‑activity relationship (SAR) campaigns or in synthetic sequences where the 7‑position is a critical vector for further derivatization.

Attribute
Target Compound
3-Nitro-1H-pyrrolo[2,3-c]pyridine (Des-Methyl)
Lipophilicity (XLogP3)
1.2
0.8 (Δ 0.4, ~2.5× partition difference)
Molecular Weight
177.16 g/mol
163.13 g/mol
7-Position Handle
Methyl group present (critical SAR vector)
Absent (single diversification point only)

7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: 7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine vs. Des-Methyl Analog (3-Nitro-1H-pyrrolo[2,3-c]pyridine)

The target compound exhibits a computed XLogP3 of 1.2 , whereas the des-methyl comparator 3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 67058-77-9) has an XLogP3-AA of 0.8 [1]. This ΔlogP of +0.4 represents a ~2.5-fold increase in predicted octanol/water partitioning, which is within the range known to affect passive membrane permeability and CYP450 binding [2]. The higher lipophilicity is directly attributable to the 7-methyl substituent, as all other structural features are identical between the two molecules.

Lipophilicity Comparison
Computed
XLogP3 1.2 vs 0.8 (Δ +0.4; ~2.5-fold higher octanol/water partitioning)
Reported ΔlogP may influence passive permeability and metabolic stability; des-methyl analog may not replicate lipophilicity-driven properties.
Data computed via XLogP3 3.0; cross-reference with experimental logP recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Distinction: 7-Methyl-3-nitro Derivative vs. Parent 3-Nitro Scaffold

7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine has a molecular weight of 177.16 g/mol , compared with 163.13 g/mol for 3-nitro-1H-pyrrolo[2,3-c]pyridine [1]. The 14.03 Da difference corresponds exactly to the addition of one methylene (–CH₂–) unit. This shifts the compound from the lower boundary of lead-like space (MW ≤ 250) to a slightly higher mass, which influences calculated properties such as polar surface area per unit mass and heavy atom count (13 vs. 12 atoms), relevant for fragment-based screening library design [2].

Molecular Weight
Computed
177.16 g/mol
14.03 Da increment over des-methyl analog shifts compound between fragment and lead-like property bins in library design.
ΔMW corresponds to one methylene unit; impacts heavy atom count and TPSA/mass ratio.
Molecular weight Lead-likeness Fragment-based drug discovery

Synthetic Intermediate Versatility: Reducible Nitro Group as a Handle for Parallel Library Synthesis

The 3-nitro group in 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine can be quantitatively reduced to a primary amine (7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine) under standard hydrogenation conditions (H₂, Pd/C) or with SnCl₂ [1]. This contrasts with the 7-unsubstituted analog series, where the resulting 3-amino derivative has been reported as a key intermediate in multiple patent families covering kinase inhibitors [2][3]. The 7-methyl group remains intact during nitro reduction, preserving a synthetic handle for further N-7 alkylation or cross-coupling chemistries. No analogous dual-functionalization pathway exists for the des-methyl comparator.

Synthetic Handles
Class-level
Two orthogonal diversification points: C3-NH₂ (via nitro reduction) and C7-CH₃ (for further functionalization). Des-methyl analog offers only C3 handle.
Dual-handle architecture may reduce synthetic steps in parallel library synthesis; supports cost-efficient SAR exploration.
Nitro reduction conditions: H₂, Pd/C, MeOH (class-level method from pyrrolopyridine literature).
Nitro reduction Synthetic intermediate Parallel synthesis

Scaffold Privilege: Pyrrolo[2,3-c]pyridine Core Outperforms Alternative Heterocyclic Templates in pCAB Development

In a direct comparison of heterocyclic templates for potassium-competitive acid blocker (pCAB) development, Panchal et al. (2010) demonstrated that the 1H-pyrrolo[2,3-c]pyridine template afforded molecules with improved overall in vitro characteristics versus the clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865 [1]. Within this privileged scaffold, Yoon et al. (2010) showed that substituent elaboration at N1, C5, and C7 positions yielded potent acid pump antagonists with H⁺/K⁺-ATPase IC₅₀ values of 28 and 29 nM for optimized compounds 14f and 14g [2]. While 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine itself was not the final bioactive compound in these studies, the 7-methyl substituent occupies one of the three critical diversity positions identified in the SAR, making it a strategic intermediate for accessing this biologically validated chemical space.

pCAB Template Ranking
Class-level
1H-pyrrolo[2,3-c]pyridine template reported among preferred heterocyclic cores in pCAB development; C7 position identified as critical diversity site (Panchal 2010, Yoon 2010).
Scaffold with reported in vitro template advantage in gastric H⁺/K⁺-ATPase assays; 7-methyl pre-installed at a key SAR vector.
Comparative template evaluation; best-in-template compounds achieved H⁺/K⁺-ATPase IC₅₀ 28–29 nM.
Potassium-competitive acid blocker Template comparison Scaffold optimization

LSD1 Inhibitor Scaffold: Quantitative Potency Benchmarking of the Pyrrolo[2,3-c]pyridine Core Against GSK-354

Wang et al. (2023) reported a series of pyrrolo[2,3-c]pyridines as potent and reversible LSD1 inhibitors. Lead compound 46 (LSD1-UM-109) exhibited an LSD1 enzymatic IC₅₀ of 3.1 nM, representing a 42-fold improvement over the benchmark inhibitor GSK-354 (IC₅₀ = 130 nM) [1]. In cellular assays, compound 46 achieved IC₅₀ values of 0.6 nM (MV4-11 AML cells), 31 nM (MOLM-13 AML cells), and 1.1 nM (H1417 SCLC cells), which were 20-fold, 201-fold, and 193-fold more potent than GSK-354, respectively [1]. While 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine was not the final optimized compound in this study, the 3-nitro substituent serves as a direct precursor to the 3-amino/3-amido functionality present in the optimized LSD1 inhibitors, and the 7-position is a confirmed tolerance site for substituent variation within this chemotype [1][2].

LSD1 Inhibitor Potency Context
Class-level
Optimized pyrrolo[2,3-c]pyridine derivative (compound 46) achieved LSD1 IC₅₀ 3.1 nM; cellular IC₅₀ 0.6–31 nM in AML/SCLC lines (Wang 2023). 3-Nitro is direct precursor to active 3-amino motif.
Reported enzymatic and cellular potency context supports use of 7-methyl-3-nitro building block in reversible LSD1 inhibitor research.
GSK-354 benchmark LSD1 IC₅₀ 130 nM; cell lines MV4-11, MOLM-13, H1417. Data to verify in independent replication.
LSD1 inhibition Epigenetics Acute myeloid leukemia

Computed Drug-Likeness Profile: Comparative Assessment Against Lead-Like and Fragment Benchmarks

7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine possesses computed properties that position it at the boundary between fragment and lead-like chemical space: MW = 177.16 Da, XLogP3 = 1.2, H-bond acceptors = 3, H-bond donors = 1, rotatable bonds = 0, and topological polar surface area (TPSA) ≈ 67.5 Ų . It complies with all criteria of the 'Rule of Three' for fragment-based screening (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) and also meets lead-like criteria. By comparison, the des-methyl analog (MW 163.13, XLogP 0.8) [1] falls deeper into fragment space, while the 7-methoxy analog (MW ~193, logP ~1.5 estimated) shifts closer to lead-like properties. This intermediate property profile makes the 7-methyl-3-nitro compound uniquely suited as a starting point for both fragment growth and lead optimization strategies without the need for property correction.

Drug-Likeness Profile
Computed
MW 177.16XLogP3 1.2HBA 3HBD 1RotB 0TPSA ~67.5 Ų
Balanced fragment/lead-like profile; compliant with Rule of Three. Sits between des-methyl (more fragment-like) and 7-methoxy (more lead-like) analogs.
Computed parameters from PubChem/standard algorithms; experimental confirmation advised.
Drug-likeness Lead-like properties Computational ADME

Optimal Procurement Scenarios for 7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Based on Quantitative Differentiation


Kinase Inhibitor Library Synthesis Requiring Dual Diversification Handles

Medicinal chemistry teams building focused kinase inhibitor libraries benefit from the 7-methyl-3-nitro substitution pattern because it provides two orthogonal diversification points on a scaffold validated across multiple kinase targets. The nitro group can be reduced to a primary amine (7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine) and subsequently acylated, sulfonylated, or coupled to heterocycles, while the 7-methyl position can undergo directed C–H functionalization. This dual-handle strategy is not available with the des-methyl analog 3-nitro-1H-pyrrolo[2,3-c]pyridine, which offers only the C3 diversification vector. The 1H-pyrrolo[2,3-c]pyridine scaffold has demonstrated potency advantages over alternative heterocyclic templates in pCAB programs and has yielded single-digit nanomolar LSD1 inhibitors .

Fragment-Based Drug Discovery Requiring Balanced Physicochemical Properties

The compound's intermediate property profile (MW 177.16, XLogP3 1.2) makes it an ideal fragment starting point. It complies with the Rule of Three (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) while offering sufficient lipophilicity (ΔlogP = +0.4 over the des-methyl analog) to engage hydrophobic protein pockets without the excessive logP that can cause promiscuous binding or solubility issues. The zero rotatable bonds confer high ligand efficiency per atom. Procurement of this specific derivative, rather than the des-methyl analog (MW 163, XLogP 0.8), is indicated when the target binding site contains a hydrophobic sub-pocket that can accommodate the 7-methyl group, as observed in DYRK1A kinase co-crystal structures with 6-azaindole ligands .

Epigenetic Drug Discovery Targeting LSD1 for AML and Small-Cell Lung Cancer

Research groups focused on reversible LSD1 inhibition should prioritize the 7-methyl-3-nitro building block because the pyrrolo[2,3-c]pyridine scaffold has produced the most potent reversible LSD1 inhibitors reported, with lead compound 46 achieving IC₅₀ values 42-fold better than GSK-354 enzymatically and up to 201-fold better in cellular assays (MV4-11: 0.6 nM; H1417: 1.1 nM) . The 3-nitro group is the direct synthetic precursor to the 3-amino functionality present in optimized LSD1 inhibitors, and the 7-position tolerates alkyl substitution without loss of activity. The 7-methyl-3-nitro variant thus provides a pre-functionalized entry point that can reduce the synthetic step count by 1–2 steps compared to starting from the unsubstituted scaffold .

Acid Pump Antagonist (pCAB) Lead Optimization at the C7 Position

In potassium-competitive acid blocker programs, the C7 position of the 1H-pyrrolo[2,3-c]pyridine scaffold has been experimentally identified as one of three critical diversity sites alongside N1 and C5 . Compounds elaborated at these positions achieved H⁺/K⁺-ATPase IC₅₀ values of 28–29 nM . The 7-methyl-3-nitro derivative pre-installs a methyl group at this critical vector, which can serve as a baseline substituent for SAR exploration or be further elaborated. The 1H-pyrrolo[2,3-c]pyridine template was shown to produce molecules with improved in vitro developability properties versus the clinical candidate AR-H047108, and comparable to AZD-0865 , making this scaffold a strategically validated choice for gastric acid suppression programs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual diversification handles (C3-amine after reduction; C7-methyl for SAR elaboration)
Nitro reduction efficiency and C7 functionalization scope on 6-azaindole core
Fragment-based screening
Intermediate fragment/lead-like physicochemical profile (MW 177, XLogP3 1.2, 0 RotB)
Ligand efficiency metrics; hydrophobic sub-pocket engagement in target co-crystal structures
Reversible LSD1 inhibitor development
Nitro group as direct precursor to 3-amino LSD1 pharmacophore; 7-position tolerant of substitution
Enzymatic and cellular LSD1 inhibition endpoints in AML/SCLC cell models
pCAB lead optimization
C7-methyl pre-installed at a critical SAR vector on a template with reported in vitro H⁺/K⁺-ATPase advantage
Gastric H⁺/K⁺-ATPase inhibition assays; C7 elaboration SAR
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